
4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(phenylthio)pyrimidine with sodium methanethiolate in the presence of a base, followed by reduction with a suitable reducing agent to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler pyrimidine derivative.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine
Research into the medicinal applications of this compound includes its potential use as a precursor for developing pharmaceutical agents. Its ability to undergo various chemical modifications makes it a versatile starting material for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The methylthio and phenylthio groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(Methylthio)pyrimidine-4-yl)methanol
- **5-(Phenylthio)pyrimidine-4-yl)methanol
- **2-(Methylthio)-5-(methylthio)pyrimidin-4-yl)methanol
Uniqueness
(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is unique due to the presence of both methylthio and phenylthio groups. This dual substitution pattern enhances its chemical reactivity and potential for diverse applications. The combination of these groups also allows for more complex interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61727-18-2 |
|---|---|
Molekularformel |
C12H12N2OS2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(2-methylsulfanyl-5-phenylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C12H12N2OS2/c1-16-12-13-7-11(10(8-15)14-12)17-9-5-3-2-4-6-9/h2-7,15H,8H2,1H3 |
InChI-Schlüssel |
BPATVTNDMOKYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)CO)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



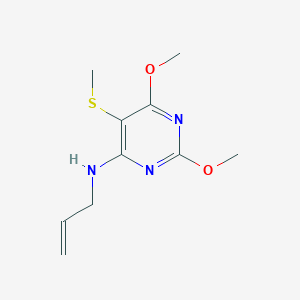
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)

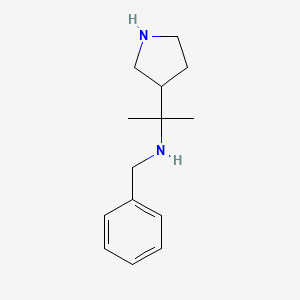
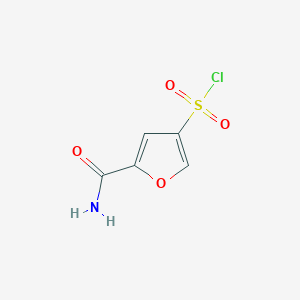

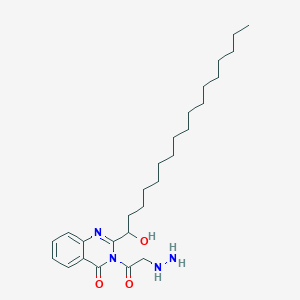
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
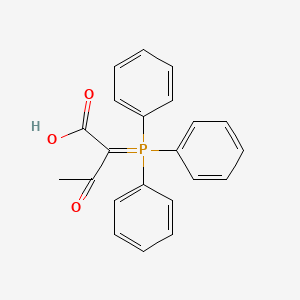
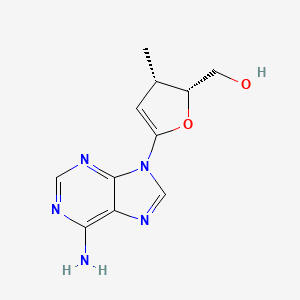
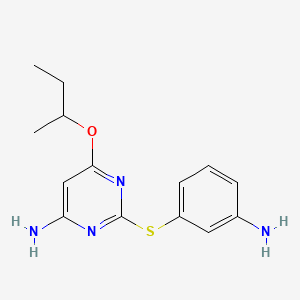
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)

